molecular formula C15H11BrN2O4 B387421 2-{[2-(4-Bromobenzoyl)hydrazino]carbonyl}benzoic acid CAS No. 118071-19-5

2-{[2-(4-Bromobenzoyl)hydrazino]carbonyl}benzoic acid

Cat. No.: B387421
CAS No.: 118071-19-5
M. Wt: 363.16g/mol
InChI Key: MOKKATGIECHNHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-(4-Bromobenzoyl)hydrazino]carbonyl}benzoic acid is an organic compound with the molecular formula C15H11BrN2O4 It is a derivative of benzoic acid, featuring a bromobenzoyl hydrazino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[2-(4-Bromobenzoyl)hydrazino]carbonyl}benzoic acid typically involves the reaction of 4-bromobenzoyl chloride with hydrazine to form 4-bromobenzoyl hydrazide. This intermediate is then reacted with phthalic anhydride under controlled conditions to yield the final product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned reactions. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for maximizing yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazino group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The bromine atom in the benzoyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.

Major Products:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

2-{[2-(4-Bromobenzoyl)hydrazino]carbonyl}benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[2-(4-Bromobenzoyl)hydrazino]carbonyl}benzoic acid involves its interaction with specific molecular targets. The hydrazino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the bromobenzoyl moiety can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    4-Bromobenzoyl hydrazide: Shares the bromobenzoyl hydrazino group but lacks the benzoic acid moiety.

    Phthalic hydrazide: Contains the hydrazino group but lacks the bromobenzoyl moiety.

    Benzoic acid derivatives: Various compounds with different substituents on the benzoic acid ring.

Uniqueness: 2-{[2-(4-Bromobenzoyl)hydrazino]carbonyl}benzoic acid is unique due to the presence of both the bromobenzoyl and benzoic acid moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[[(4-bromobenzoyl)amino]carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O4/c16-10-7-5-9(6-8-10)13(19)17-18-14(20)11-3-1-2-4-12(11)15(21)22/h1-8H,(H,17,19)(H,18,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKKATGIECHNHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.